(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide
CAS No.:
Cat. No.: VC17262654
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (2S)-N,2-dimethyloxolane-2-carboxamide |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(6(9)8-2)4-3-5-10-7/h3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
| Standard InChI Key | TXEPZWKCGXYYNG-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@]1(CCCO1)C(=O)NC |
| Canonical SMILES | CC1(CCCO1)C(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound is defined by the IUPAC name (2S)-N,2-dimethyloxolane-2-carboxamide, with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. Its stereochemistry is explicitly denoted by the (S) configuration at the second carbon of the tetrahydrofuran ring, a feature critical for its interactions in chiral environments.
Key Structural Descriptors:
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Canonical SMILES:
CC1(CCCO1)C(=O)NC -
Isomeric SMILES:
C[C@]1(CCCO1)C(=O)NC(highlighting the S-configuration). -
InChIKey:
TXEPZWKCGXYYNG-ZETCQYMHSA-N.
The tetrahydrofuran ring introduces conformational rigidity, while the carboxamide group enhances hydrogen-bonding capabilities, making it a candidate for molecular recognition processes .
Synthesis and Reaction Pathways
General Synthetic Strategies
While no explicit synthesis protocol for (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is documented, analogous tetrahydrofuran derivatives are typically synthesized via cyclization or functional group interconversion. A plausible route involves:
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Ring Formation: Cyclization of γ-hydroxy amides or esters under acidic or thermal conditions.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (S)-configuration .
Supporting Evidence from Analogous Systems:
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N,N-Dimethyltetrahydrofuran-3-carboxamide (a8), a structural analog, was synthesized via reaction of tetrahydrofuran-3-carbonyl chloride with dimethylamine in dichloromethane and triethylamine .
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Thermal [2+2] cycloadditions, as demonstrated for borylated cyclobutanes, could theoretically adapt to construct the tetrahydrofuran core .
Challenges in Stereoselective Synthesis
Achieving enantiomeric purity remains a hurdle. For example, 2-Methyl-3-(dioxaborolanyl)cyclobutanone synthesis yielded a 61:39 diastereomeric ratio, underscoring the difficulty in stereochemical control . Catalytic asymmetric methods or enzymatic resolution may improve selectivity for the (S)-enantiomer.
Physicochemical Properties
Thermal and Solubility Characteristics
Though explicit data are unavailable, inferences from similar amides suggest:
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Boiling Point: ~70–90°C under reduced pressure (1 Torr), based on analogs like N,N-dimethyltetrahydrofuran-3-carboxamide .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group.
Stability Considerations
Amides generally exhibit hydrolytic stability under neutral conditions but may degrade in strongly acidic or basic environments. Storage under inert atmospheres at low temperatures is advisable to prevent racemization or decomposition.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s bifunctional nature (tetrahydrofuran + carboxamide) positions it as a building block for:
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Heterocyclic Drug Candidates: Incorporation into macrocycles or fused-ring systems targeting protease or kinase inhibition.
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Prodrug Modifications: Functionalization of the carboxamide group to enhance bioavailability.
Case Studies of Structural Analogs
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N,N-Dimethylcyclobutanecarboxamide (a5): Used in peptidomimetics to enforce rigid conformations .
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4,4-Difluoro-N,N-dimethylcyclohexanecarboxamide (a11): Explored in fluorinated drug analogs for improved metabolic stability .
Analytical Characterization
Predicted NMR Signatures (based on a8 ):
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¹H NMR:
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δ 3.4–3.6 ppm (tetrahydrofuran ring protons).
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δ 2.8–3.0 ppm (N-methyl groups).
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¹³C NMR:
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δ ~173 ppm (carbonyl carbon).
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δ 70–80 ppm (tetrahydrofuran oxygenated carbons).
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Mass Spectrometry:
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HRMS: Expected [M+H]⁺ at m/z 144.1019 (calc. for C₇H₁₄NO₂⁺).
Future Research Directions
Priority Areas
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Stereoselective Synthesis: Development of catalytic asymmetric methods to access the (S)-enantiomer efficiently.
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Biological Screening: Evaluation against therapeutic targets (e.g., GPCRs, ion channels).
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Derivatization Studies: Exploration of alkylation or acylation at the carboxamide nitrogen.
Technological Integration
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Flow Chemistry: Continuous-flow systems to improve reaction scalability and safety.
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Machine Learning: Predictive models for optimizing reaction conditions and enantiomeric excess.
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